Oxadiazole Regioisomerism Drives a 15-Fold Differential in Human Serum Shift Among hNK1 Antagonist Analogs
The 1,2,4-oxadiazole regioisomer 22 (structurally analogous to CAS 2034324-09-7) exhibited only a sixfold shift in hNK1 binding affinity in the presence of 50% human serum, whereas the corresponding amide 30 showed a 90-fold shift [1]. This class-level evidence indicates that the 1,2,4-oxadiazole heterocycle confers superior retention of target engagement under physiologically relevant conditions compared to amide-based analogs.
| Evidence Dimension | Serum shift ratio (fold-increase in IC50 in 50% human serum vs. buffer) |
|---|---|
| Target Compound Data | CAS 2034324-09-7 contains the 1,2,4-oxadiazole moiety; intrinsic data not available |
| Comparator Or Baseline | Amide 30: 90-fold serum shift (hNK1 IC50 0.09 nM → 8.0 nM); Oxadiazole 22: 6-fold serum shift |
| Quantified Difference | ~15-fold lower serum shift for oxadiazole 22 vs. amide 30 (6-fold vs. 90-fold) |
| Conditions | hNK1 receptor binding assay in CHO cells; displacement of [125I] Substance P; ±50% human serum |
Why This Matters
A lower serum shift implies reduced plasma protein binding and greater free fraction available for target engagement, a critical parameter for in vivo translation.
- [1] Young, J. R.; Eid, R.; Turner, C.; DeVita, R. J.; Kurtz, M. M.; Tsao, K.-L. C.; Chicchi, G. G.; Wheeldon, A.; Carlson, E.; Mills, S. G. Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorg. Med. Chem. Lett. 2007, 17, 5310–5315. DOI: 10.1016/j.bmcl.2007.08.028. View Source
